1,3-Diphenylpropane-1,2-diol

Description

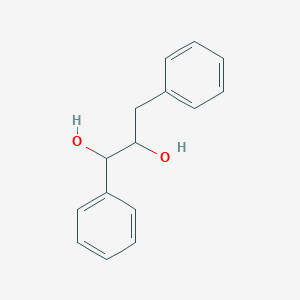

Structure

2D Structure

3D Structure

Properties

CAS No. |

5381-84-0 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1,3-diphenylpropane-1,2-diol |

InChI |

InChI=1S/C15H16O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |

InChI Key |

NCCYBEZNRYYHRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Diphenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,3-diphenylpropane-1,2-diol. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on data presentation, experimental methodologies, and logical relationships.

Chemical and Physical Properties

This compound is a vicinal diol with the molecular formula C₁₅H₁₆O₂. Its structure, featuring two phenyl groups and two hydroxyl groups, imparts specific physical and chemical characteristics. While experimental data for this specific molecule is limited in the literature, its properties can be inferred from computed data and comparison with its isomers.

Physical Properties

Quantitative physical property data for this compound is primarily available from computational models. For comparison, the experimental melting point of its isomer, 1,3-diphenylpropane-1,3-diol, is 126 °C. The solubility of a related, smaller molecule, 1-phenyl-1,2-propanediol, is moderate in water and higher in organic solvents like alcohols and ethers, suggesting a similar trend for this compound due to the presence of both polar hydroxyl groups and nonpolar phenyl rings[1].

| Property | Data | Source |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[2] |

| Molecular Weight | 228.29 g/mol | PubChem[2] |

| XLogP3 | 2.4 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Exact Mass | 228.115029749 g/mol | PubChem[2] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (phenyl groups) would appear in the range of δ 7.0-7.5 ppm. The protons of the diol and propane (B168953) backbone would appear at higher field, with their chemical shifts and multiplicities dependent on the solvent and stereochemistry. The hydroxyl protons would likely be broad singlets. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 125-145 ppm region. The carbons bearing the hydroxyl groups would be in the δ 70-80 ppm range, and the methylene (B1212753) carbon would be further upfield. |

| FTIR | A broad band in the 3200-3600 cm⁻¹ region due to O-H stretching of the hydroxyl groups. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹. C-C stretching within the aromatic rings would appear at ~1600 and 1450 cm⁻¹. C-O stretching would be in the 1000-1200 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak [M]⁺ would be expected at m/z = 228. Common fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the C-C bond between the hydroxyl-bearing carbons, leading to fragments containing phenyl groups. |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the two hydroxyl groups. As a vicinal diol, it can undergo reactions typical of this functional group.

Oxidation: 1,2-diols are susceptible to oxidation. Depending on the oxidizing agent, two main pathways can occur:

-

Oxidative Cleavage: Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups, yielding two carbonyl compounds. In the case of this compound, this would likely produce benzaldehyde (B42025) and phenylacetaldehyde.

-

Oxidation to α-Hydroxyketone: Milder or more selective oxidizing agents can oxidize one of the hydroxyl groups to a ketone without cleaving the C-C bond, resulting in an α-hydroxyketone.

Protection: The diol functionality can be protected to prevent unwanted reactions during a multi-step synthesis. Common protecting groups for 1,2-diols include the formation of cyclic acetals or ketals by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the asymmetric dihydroxylation of (E)-1,3-diphenyl-1-propene, a well-established method known as the Sharpless Asymmetric Dihydroxylation. This method allows for the stereoselective synthesis of vicinal diols.

Step 1: Synthesis of (E)-1,3-Diphenyl-1-propene

A general procedure for the synthesis of 1,3-diphenylpropenes involves the dehydration of the corresponding alcohol.

-

Materials: 1,3-diphenylpropan-1-ol (B1266756), concentrated sulfuric acid, dioxane, ice-cold water, petroleum ether, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 1,3-diphenylpropan-1-ol (1.0 mmol) in dioxane (4 mL).

-

Add a few drops of concentrated H₂SO₄ to the solution.

-

Reflux the reaction mixture for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture over ice-cold water with vigorous stirring.

-

Extract the aqueous mixture with petroleum ether.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield (E)-1,3-diphenyl-1-propene[3].

-

Step 2: Sharpless Asymmetric Dihydroxylation of (E)-1,3-Diphenyl-1-propene

-

Materials: (E)-1,3-diphenyl-1-propene, AD-mix-β (or AD-mix-α for the other enantiomer), tert-butanol (B103910), water, sodium sulfite (B76179), ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

-

Stir the mixture at room temperature until all solids dissolve, then cool to 0 °C in an ice bath.

-

Add (E)-1,3-diphenyl-1-propene (1 mmol) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, add sodium sulfite (1.5 g) and stir at room temperature for 1 hour.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

-

Analytical Methods

Standard analytical techniques are employed to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate (NaCl or KBr).

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

-

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is scarce, its structural similarity to other biologically active diarylpropanes and molecules containing a diol moiety suggests potential interactions with biological targets. Notably, many compounds with a phenylethanolamine-like scaffold are known to interact with adrenergic receptors.

Beta-Adrenergic Receptor Signaling Pathway

The beta-adrenergic signaling pathway is a plausible target for compounds with the structural features of this compound. This pathway plays a crucial role in regulating various physiological processes, including heart rate, smooth muscle relaxation, and metabolism.

References

1,3-Diphenylpropane-1,2-diol CAS number

An In-depth Technical Guide to 1,3-Diphenylpropane-1,2-diol

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and biological relevance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a diol with a propane (B168953) backbone substituted with two phenyl groups and two hydroxyl groups. The specific stereoisomer, threo-1,3-diphenylpropane-1,2-diol, is identified by the CAS Number 5381-80-6.[1]

| Property | Value | Source |

| Chemical Name | threo-1,3-diphenylpropane-1,2-diol | [1] |

| CAS Number | 5381-80-6 | [1] |

| Molecular Formula | C₁₅H₁₆O₂ | [1][2] |

| Molecular Weight | 228.29 g/mol | [1][2] |

| IUPAC Name | (1R,2R)-1,3-diphenylpropane-1,2-diol (for one enantiomer) | [2] |

| InChI | InChI=1S/C15H16O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1 | [2] |

| InChIKey | NCCYBEZNRYYHRY-HUUCEWRRSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--O">C@HO | [2] |

Spectroscopic Data

| Spectroscopy Type | Data Description | Source |

| ¹³C NMR | Spectra available for related isomers like (1R,2R)-1,3-diphenylpropane-1,2-diol. | [2] |

| Mass Spectrometry | GC-MS data is available for related isomers. | [2][3] |

| IR Spectra | Vapor Phase IR Spectra have been recorded for related structures. | [2][3] |

Experimental Protocols: Synthesis

The synthesis of 1,2-diarylpropane-1,3-diols, a class of compounds that includes this compound, can be achieved via a condensation reaction. The following protocol is a representative method based on literature procedures.[4]

Objective: To synthesize 1,2-diarylpropane-1,3-diols through the condensation of a substituted benzyl (B1604629) ester with a substituted benzaldehyde (B42025).

Materials:

-

Methyl benzylhomovanillate (or a similar benzyl ester)

-

Benzyl syringaldehyde (B56468) (or a similar benzaldehyde)

-

Lithium diisopropylamide (LDA) as a base

-

Palladium on carbon (Pd-C) for hydrogenation

-

Lithium aluminum hydride (LiAlH₄) for reduction

-

Tetrahydrofuran (THF), anhydrous

-

Standard workup and purification reagents (e.g., HCl, ethyl acetate, silica (B1680970) gel)

Procedure:

-

Enolate Formation: A solution of the starting benzyl ester (e.g., methyl benzylhomovanillate) in anhydrous THF is cooled to a low temperature (e.g., -78 °C).

-

Condensation: Lithium diisopropylamide (LDA) is added dropwise to the solution to form the lithium enolate. The corresponding benzaldehyde (e.g., benzyl syringaldehyde) is then added to the reaction mixture. This key step forms a β-hydroxy ester, yielding a mixture of threo and erythro isomers.[4]

-

Workup: The reaction is quenched with a suitable acidic solution and extracted with an organic solvent like ethyl acetate.

-

Purification: The crude β-hydroxy ester product is purified, often by crystallization, to separate the diastereomers.[4]

-

Debenzylation: The purified ester is subjected to hydrogenation using a Pd-C catalyst to remove the benzyl protecting groups.[4]

-

Reduction: The resulting ester is then reduced to the final diol product using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4]

-

Final Purification: The final this compound product is purified using column chromatography or recrystallization. The configuration of the diols can be confirmed by NMR analysis of their derivatives, such as phenyl boronates.[4]

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited, its structural analogs have been investigated for various therapeutic applications.

Cytotoxic Activity: Derivatives such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated significant cytotoxic potential against cancer cell lines, including the human ER-positive breast cancer cell line (MCF-7).[5][6] In some cases, these compounds showed higher activity than the reference drug Tamoxifen.[6] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][6]

Other Activities:

-

Metabolic Regulation: The related compound 1,3-Diphenylpropane-1,3-diol has been studied for its potential to alleviate conditions like methylmalonic acidemia and has been shown to inhibit enzymes such as alcohol dehydrogenase and acetaldehyde (B116499) dehydrogenase.

-

Neuromodulation and Anti-Angiogenesis: Analogs like (R)-3-phenylpropane-1,2-diol are used as intermediates in the synthesis of β-adrenergic antagonists and have been investigated as potential neuromodulators.[7] Phenolic derivatives of this compound have also shown anti-angiogenic properties by inhibiting VEGF-induced processes.[7]

Visualizations

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram illustrates the standard workflow for an MTT assay, a colorimetric method used to assess the cytotoxic effects of compounds like the derivatives of this compound.[5]

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

- 1. threo-1,3-diphenylpropane-1,2-diol|lookchem [lookchem.com]

- 2. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 12236274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. brieflands.com [brieflands.com]

- 7. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure of 1,3-Diphenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropane-1,2-diol is a vicinal diol, a class of organic molecules characterized by hydroxyl groups on adjacent carbon atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active molecules and its utility as a chiral building block in asymmetric synthesis. The presence of two phenyl groups and two chiral centers in this compound gives rise to distinct stereoisomers with potentially unique physicochemical and biological properties. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known biological activities of this compound, with a focus on presenting detailed data and experimental methodologies.

Molecular Structure and Identification

The core structure of this compound consists of a three-carbon propane (B168953) backbone with phenyl substituents at positions 1 and 3, and hydroxyl groups at positions 1 and 2. The presence of chiral centers at carbons 1 and 2 results in the existence of stereoisomers, primarily the diastereomeric pairs: threo and erythro.

Table 1: Molecular Identifiers for this compound and its Stereoisomers

| Identifier | 1,3-Diphenylpropane-1,3-diol (General) | (1R,2R)-1,3-Diphenylpropane-1,2-diol | (1S,3S)-1,3-Diphenylpropane-1,3-diol |

| CAS Number | 5471-97-6 | Not available | 108391-15-7 |

| IUPAC Name | 1,3-diphenylpropane-1,3-diol[1] | (1R,2R)-1,3-diphenylpropane-1,2-diol[2] | (1S,3S)-1,3-diphenylpropane-1,3-diol |

| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₆O₂[2] | C₁₅H₁₆O₂ |

| InChI | InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2[1] | InChI=1S/C15H16O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1[2] | InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m0/s1 |

| InChIKey | XHHXJXGIYFQFOQ-UHFFFAOYSA-N[1] | NCCYBEZNRYYHRY-HUUCEWRRSA-N[2] | XHHXJXGIYFQFOQ-GJZGRUSLSA-N |

| SMILES | C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | C1=CC=C(C=C1)C--INVALID-LINK--O">C@HO[2] | C1=CC=C(C=C1)--INVALID-LINK--O">C@HO |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and as a synthetic intermediate. These properties are influenced by its stereochemistry.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | Biosynth |

| Melting Point | 126 °C | Biosynth |

| XLogP3 | 2.4[2] | PubChem (Computed for (1R,2R) isomer)[2] |

| Hydrogen Bond Donor Count | 2[2] | PubChem (Computed for (1R,2R) isomer)[2] |

| Hydrogen Bond Acceptor Count | 2[2] | PubChem (Computed for (1R,2R) isomer)[2] |

| Topological Polar Surface Area | 40.5 Ų[2] | PubChem (Computed for (1R,2R) isomer)[2] |

| Solubility | Soluble in ethanol, ether, boiling water, and acetic acid. Limited solubility in cold water. | Inferred from general diol properties and related compounds[3] |

Spectral Data

Table 3: Representative NMR Spectral Data for Diol Compounds

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.31–8.23 | m | Aromatic protons |

| 4.56 | m | Aliphatic protons (-CH₂-) | |

| 2.86 | s | Hydroxyl protons (-OH) | |

| ¹³C NMR | 115.5–153.8 | - | Aromatic carbons |

| 163.5, 164 | - | Imide carbons (in a related diol) | |

| 192.4 | - | Ketone carbon (in a related diol) | |

| Note: The data presented is for a representative diol compound and may not exactly match that of this compound.[4] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of vicinal diols is the reduction of the corresponding α-hydroxy ketone. In the case of this compound, a plausible precursor is 1,3-diphenyl-1-hydroxypropan-2-one. A more general and accessible approach involves the stereoselective reduction of a diketone, such as 1,3-diphenyl-1,3-propanedione.

Protocol 1: Diastereoselective Reduction of a Benzoin (B196080) Analogue

This protocol is adapted from the well-established reduction of benzoin to hydrobenzoin (B188758) and can be applied to the synthesis of this compound from a suitable precursor.[5]

Materials:

-

1,3-Diphenyl-1,3-propanedione

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethanol

-

Hydrochloric acid (HCl), 0.1 M

-

tert-Butyl methyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolution: Dissolve 10.0 mmol of 1,3-diphenyl-1,3-propanedione in approximately 260 mL of tert-butyl methyl ether in an Erlenmeyer flask, with gentle heating to about 30°C.

-

Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser, an addition funnel, and an internal thermometer, prepare a solution of sodium borohydride in ethanol.

-

Addition: Cool the dissolved diketone solution to room temperature and add it dropwise to the reaction flask via the addition funnel. Maintain the reaction temperature below 30°C throughout the addition (approximately 20 minutes).

-

Reaction: Stir the mixture for a minimum of 4 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully add 0.1 M HCl to the reaction mixture until the effervescence ceases and the pH of the aqueous phase is slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with tert-butyl methyl ether. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Purification by Column Chromatography

Protocol 2: Purification of a Diol by Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (100-200 mesh)

-

Ethyl acetate (B1210297)

-

Glass column

-

Cotton or glass wool

-

Sand

Procedure:

-

Solvent System Selection: Determine an appropriate eluent system by performing TLC with varying ratios of hexane and ethyl acetate. A suitable system should provide good separation between the desired diol and any impurities, with an Rf value for the product between 0.2 and 0.4.

-

Column Packing:

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent mixture.

-

Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica.

-

Add a final layer of sand on top of the silica gel.

-

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the starting solvent mixture, collecting fractions. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the more polar diol.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Biological Activity and Signaling Pathways

While specific data on the biological activity of this compound is limited, studies on structurally related 1,3-diphenylpropane (B92013) derivatives have revealed potential therapeutic applications.

Enzyme Inhibition:

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: A study on 1,3-diphenylpropane derivatives isolated from flavonoids demonstrated inhibitory activity against human IDO1, an enzyme involved in immune regulation. Kazinol J, a 1,3-diphenylpropane derivative, was found to be a potent inhibitor of hIDO1.[6]

-

Cyclooxygenase-2 (COX-2) Inhibition: New derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been designed and synthesized as selective COX-2 inhibitors, which are targets for anti-inflammatory and anti-cancer therapies.[7]

-

Glutathione Peroxidase 4 (GPX4) Inhibition: (1S,3R)-1,3-Diphenylpropane-1,3-diol has been identified as an inhibitor of GPX4, an enzyme that protects cells from oxidative stress. Inhibition of GPX4 can induce ferroptosis, a form of iron-dependent cell death, suggesting potential applications in cancer therapy.[8]

-

Kinase Inhibition: A structurally related compound, 3-(4-(tert-octyl)phenoxy)propane-1,2-diol, has been shown to suppress inflammatory responses by inhibiting multiple kinases.

Signaling Pathway Involvement:

The inhibition of enzymes like IDO1, COX-2, and GPX4 by 1,3-diphenylpropane derivatives suggests their potential to modulate key signaling pathways in cancer and inflammation. For instance, IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway, and its inhibition can enhance anti-tumor immunity. COX-2 is involved in the production of prostaglandins, which are key mediators of inflammation. GPX4 is a central regulator of ferroptosis, a non-apoptotic cell death pathway.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Logical Relationship: Enzyme Inhibition and Potential Downstream Effects

Caption: Potential enzyme targets and downstream effects of this compound derivatives.

References

- 1. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. scribd.com [scribd.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy (1S,3R)-1,3-Diphenylpropane-1,3-diol | 5381-86-2 [smolecule.com]

- 8. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 1,3-Diphenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of 1,3-diphenylpropane-1,2-diol, including their synthesis, separation, and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers, giving rise to four stereoisomers: a pair of enantiomers for the syn diastereomer ((1R,2R) and (1S,2S)) and a pair of enantiomers for the anti diastereomer ((1R,2S) and (1S,2R)). These stereoisomers can exhibit different biological activities and physical properties, making their individual synthesis and characterization crucial for applications in medicinal chemistry and materials science.

Figure 1: Stereoisomers of this compound

Caption: Relationship between the four stereoisomers of this compound.

Stereoselective Synthesis

The primary method for the stereoselective synthesis of this compound stereoisomers is the Sharpless asymmetric dihydroxylation of the corresponding (E)- and (Z)-1,3-diphenylpropenes. This powerful reaction allows for the controlled introduction of two hydroxyl groups across a double bond with high enantioselectivity.

Synthesis of syn-Diastereomers via Dihydroxylation of (E)-1,3-Diphenylpropene

The syn-diastereomers, (1R,2R)- and (1S,2S)-1,3-diphenylpropane-1,2-diol, are synthesized from (E)-1,3-diphenylpropene using the appropriate AD-mix formulation.

-

AD-mix-β (containing the (DHQD)₂PHAL ligand) yields the (1R,2R)-diol .

-

AD-mix-α (containing the (DHQ)₂PHAL ligand) yields the (1S,2S)-diol .

Figure 2: Synthesis of syn-Diols

Caption: Sharpless asymmetric dihydroxylation of (E)-1,3-diphenylpropene.

Synthesis of anti-Diastereomers via Dihydroxylation of (Z)-1,3-Diphenylpropene

The anti-diastereomers, (1R,2S)- and (1S,2R)-1,3-diphenylpropane-1,2-diol, are synthesized from (Z)-1,3-diphenylpropene.

-

AD-mix-β yields the (1S,2R)-diol .

-

AD-mix-α yields the (1R,2S)-diol .

Figure 3: Synthesis of anti-Diols

Caption: Sharpless asymmetric dihydroxylation of (Z)-1,3-diphenylpropene.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

Materials:

-

(E)- or (Z)-1,3-diphenylpropene (1 mmol)

-

AD-mix-α or AD-mix-β (1.4 g per mmol of olefin)

-

tert-Butanol (B103910) (5 mL)

-

Water (5 mL)

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, for improved rate and enantioselectivity)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred mixture of tert-butanol and water (1:1, 10 mL) at room temperature, add the appropriate AD-mix (1.4 g).

-

Stir the mixture until the solids dissolve, resulting in a biphasic solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the 1,3-diphenylpropene (B1239356) (1 mmol) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired diol.

Separation of Stereoisomers

The separation of the diastereomers (syn and anti) can typically be achieved by standard column chromatography on silica gel due to their different physical properties. The separation of the enantiomers within each diastereomeric pair requires chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective.

General HPLC Method Development Workflow:

Figure 4: Chiral HPLC Method Development

Caption: Workflow for developing a chiral HPLC separation method.

Quantitative Data

The following tables summarize the available quantitative data for the stereoisomers of this compound. Data for some isomers is limited in the literature.

Table 1: Physical Properties of this compound Stereoisomers

| Stereoisomer | Configuration | Diastereomer | Melting Point (°C) | Boiling Point (°C) |

| 1 | (1R,2R) | syn | Data not available | Data not available |

| 2 | (1S,2S) | syn | Data not available | Data not available |

| 3 | (1R,2S) | anti | 61.05 | 258.22 |

| 4 | (1S,2R) | anti | Data not available | Data not available |

Table 2: Spectroscopic Data for this compound Stereoisomers

| Stereoisomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (1R,2R) | Data not available | Data not available |

| (1S,2S) | Data not available | Data not available |

| (1R,2S) | Data not available | Data not available |

| (1S,2R) | Data not available | Data not available |

Conclusion

This technical guide provides a foundational understanding of the stereoisomers of this compound. The Sharpless asymmetric dihydroxylation is the key synthetic method for accessing these compounds with high stereocontrol. While general protocols are well-established, specific experimental data for all four stereoisomers, particularly comprehensive NMR characterization, remains an area for further investigation. The separation of these stereoisomers can be achieved through a combination of standard and chiral chromatography techniques. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of chiral molecules.

References

An In-depth Technical Guide to the Synthesis of 1,3-Diphenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 1,3-diphenylpropane-1,2-diol, a vicinal diol with significant applications in organic synthesis and as a building block for complex molecules. This document details various synthetic routes, including stereoselective methods, and presents detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to enhance understanding.

Introduction

This compound is a chiral molecule whose stereoisomers are valuable precursors in the synthesis of pharmaceuticals and other biologically active compounds. The presence of two stereogenic centers necessitates synthetic strategies that can control both relative and absolute stereochemistry. This guide explores four principal approaches to the synthesis of this target molecule:

-

Diastereoselective Reduction of a β-Hydroxy Ketone: A classical approach involving the reduction of a carbonyl group directed by a neighboring hydroxyl group.

-

Sharpless Asymmetric Dihydroxylation: A powerful method for the enantioselective synthesis of vicinal diols from alkenes.

-

Organometallic Addition to an α-Hydroxy Ketone: The formation of a new carbon-carbon bond via the addition of an organometallic reagent to a carbonyl group.

-

Enzymatic Synthesis: A biocatalytic approach offering high stereoselectivity under mild reaction conditions.

Each of these methods offers distinct advantages and disadvantages in terms of stereocontrol, yield, and operational complexity. The selection of a particular route will depend on the desired stereoisomer, scale of the reaction, and available resources.

Comparative Analysis of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic approaches to this compound and its analogues. This allows for a direct comparison of the efficiency and stereoselectivity of each method.

| Method | Starting Material | Key Reagents | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference(s) |

| Reduction of β-Hydroxy Ketone | 1-Hydroxy-1,3-diphenylpropan-2-one (B14650728) | Sodium borohydride (B1222165) | ~98 | Predominantly threo (syn) | Racemic | [1] |

| Sharpless Asymmetric Dihydroxylation | (E)-1,3-Diphenylpropene | AD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆ | 89.9 | N/A (syn-dihydroxylation) | 98 | [2] |

| Racemic Dihydroxylation | (E)-1,3-Diphenylpropene | RuCl₃ (cat.), NaIO₄ | 68 | N/A (syn-dihydroxylation) | Racemic | [1] |

| Grignard Reaction | 2-Hydroxy-1-phenylethanone | Benzylmagnesium chloride | Moderate | Diastereomeric mixture | Racemic | [3] |

| Enzymatic Synthesis | Benzaldehyde (B42025), Acetaldehyde (B116499) | Carboligase, Alcohol Dehydrogenase | up to 98 | >19:1 (for a single diastereomer) | >99 | [4][5] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Diastereoselective Reduction of 1-Hydroxy-1,3-diphenylpropan-2-one

This method affords the syn (or threo) diastereomer of this compound through the reduction of the corresponding β-hydroxy ketone.

Procedure:

-

Dissolve 1-hydroxy-1,3-diphenylpropan-2-one (1.0 eq) in methanol (B129727) (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~4-5.

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired threo-1,3-diphenylpropane-1,2-diol.[6][7][8][9]

Sharpless Asymmetric Dihydroxylation of (E)-1,3-Diphenylpropene

This protocol describes the enantioselective synthesis of (1R,2R)-1,3-diphenylpropane-1,2-diol using the commercially available AD-mix-β.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per mmol of alkene) with a 1:1 mixture of tert-butanol (B103910) and water (10 mL per 1.4 g of AD-mix).

-

Stir the mixture at room temperature until all solids dissolve, resulting in a clear two-phase system.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add (E)-1,3-diphenylpropene (1.0 eq) to the cooled mixture.

-

If the alkene is disubstituted, add methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq).

-

Stir the reaction vigorously at 0 °C. For less reactive alkenes, the reaction can be allowed to proceed at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add sodium sulfite (B76179) (1.5 g per 1.4 g of AD-mix) and stir at room temperature for 1 hour.

-

Extract the reaction mixture three times with ethyl acetate.

-

Combine the organic layers and wash with 2 M potassium hydroxide (B78521) (KOH) if methanesulfonamide was used, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash chromatography on silica gel.[10][11]

Grignard Reaction of Benzylmagnesium Chloride with 2-Hydroxy-1-phenylethanone

This procedure outlines the synthesis of this compound via the addition of a Grignard reagent to an α-hydroxy ketone.

Procedure:

Part A: Preparation of Benzylmagnesium Chloride

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve benzyl (B1604629) chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[12][13]

Part B: Reaction with 2-Hydroxy-1-phenylethanone

-

Dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in anhydrous diethyl ether in a separate flask under an inert atmosphere.

-

Cool the solution of the α-hydroxy ketone to 0 °C.

-

Slowly add the freshly prepared benzylmagnesium chloride solution via a cannula or dropping funnel to the cooled ketone solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of 1,3-diphenylpropane-1,2-diols by flash column chromatography.[3][14]

Enzymatic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol

This two-step enzymatic cascade utilizes a carboligase and an alcohol dehydrogenase to produce a single stereoisomer of the target diol with high purity.[4]

Procedure:

Step 1: Carboligation to form (S)-2-Hydroxy-1-phenylpropan-1-one

-

In a reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Add benzaldehyde (1.0 eq) and acetaldehyde (3.0 eq).

-

Add the carboligase enzyme (e.g., benzoylformate decarboxylase, BFD).

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the formation of the α-hydroxy ketone intermediate by HPLC or GC.

Step 2: Reduction to (1S,2S)-1-Phenylpropane-1,2-diol

-

Once the carboligation is complete, add the alcohol dehydrogenase (e.g., from Lactobacillus brevis, LbADH) to the reaction mixture.

-

Add a cofactor regeneration system. A common system involves adding a co-substrate such as isopropanol (B130326) and a corresponding enzyme (e.g., formate (B1220265) dehydrogenase with formate as a sacrificial substrate for NADH/NADPH regeneration).

-

Continue the incubation at a controlled temperature until the reduction is complete, as monitored by HPLC or GC.

-

Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting (1S,2S)-1-phenylpropane-1,2-diol is often of high purity and may not require further chromatographic purification.[5][15]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Solved EXPERIMENT #3-REDUCTION OF BENZOIN OH 1.NaBH4 2. HCI, | Chegg.com [chegg.com]

- 10. rroij.com [rroij.com]

- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 1,3-Diphenylpropane-1,2-diol for Researchers and Drug Development Professionals

IUPAC Name: 1,3-Diphenylpropane-1,2-diol

This technical guide provides an in-depth overview of this compound, a vicinal diol with a core 1,3-diphenylpropane (B92013) structure. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry due to its presence in various biologically active molecules. This document outlines the compound's properties, a detailed synthetic protocol, and explores its relevance in the context of drug discovery and development by examining the activities of structurally related compounds.

Compound Properties and Data

The chemical and physical properties of this compound have been computationally predicted and are summarized below. These properties are essential for its handling, characterization, and use in experimental settings. Data for the (1R,2R) stereoisomer is presented here.

| Property | Value | Source |

| IUPAC Name | (1R,2R)-1,3-diphenylpropane-1,2-diol | PubChem[1] |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| Exact Mass | 228.115029749 Da | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Complexity | 205 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Experimental Protocols: Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: (1) the Claisen-Schmidt condensation to form the precursor 1,3-diphenylpropane-1,3-dione (B8210364), and (2) the subsequent reduction of the diketone to the desired diol. A stereoselective reduction can yield specific diastereomers, such as the threo-isomer.

Step 1: Synthesis of 1,3-Diphenylpropane-1,3-dione

This procedure is based on the Claisen condensation of an acetophenone (B1666503) with a benzoate (B1203000) ester using a strong base.

Materials:

-

Acetophenone

-

Ethyl benzoate

-

Sodium amide (NaNH₂) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Chloroform or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium amide in anhydrous THF under a nitrogen atmosphere.

-

To this suspension, add a solution of acetophenone in anhydrous THF dropwise via the dropping funnel. Stir the mixture at room temperature for approximately 10-15 minutes.

-

Following this, add ethyl benzoate to the reaction mixture. A gelatinous precipitate should form as the reaction proceeds. Allow the mixture to stir at room temperature for 12-24 hours to ensure complete reaction.

-

Upon completion, carefully quench the reaction by adding it to an aqueous solution of HCl to neutralize the excess base and protonate the enolate of the β-diketone.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.

-

The crude 1,3-diphenylpropane-1,3-dione can be purified by recrystallization or column chromatography.

Step 2: Reduction to threo-1,3-Diphenylpropane-1,2-diol

This protocol describes the reduction of the intermediate diketone to the diol. Using a reducing agent like sodium borohydride (B1222165) on a graphite (B72142) support can favor the formation of the threo diastereomer.[2]

Materials:

-

1,3-Diphenylpropane-1,2-dione (from Step 1)

-

Sodium borohydride (NaBH₄)

-

Pyrographite (or other suitable support)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1,3-diphenylpropane-1,2-dione in a mixture of THF and water.

-

Add sodium borohydride, preferably supported on pyrographite, to the solution at room temperature (approx. 20 °C).

-

Stir the reaction mixture vigorously. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 30 minutes), quench any excess NaBH₄ by carefully adding a few drops of acetone (B3395972) or a dilute acid.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product, this compound, can be purified by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Relevance for Drug Development Professionals

While direct biological data for this compound is limited, the core 1,3-diarylpropane structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. Understanding the properties and synthesis of this diol provides a foundation for developing novel therapeutics.

Anti-inflammatory Activity: Structurally related 1,3-diarylpropane analogs have demonstrated significant anti-inflammatory properties.[3][4] Studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] The mechanism for some analogs involves the inhibition of iNOS and COX-2 protein expression through the attenuation of NF-κB and MAP kinase signaling pathways.[4]

Cytotoxic and Anticancer Potential: Derivatives of the 1,3-diphenylpropane scaffold, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have shown high cytotoxic activity against cancer cell lines like MCF-7 (human breast cancer).[5] Furthermore, chalcones (1,3-diphenylpropenones), which are direct precursors to 1,3-diarylpropanes, are well-known for their broad range of biological activities, including antiproliferative and antitumor effects.[6][7]

Enzyme Inhibition: The chalcone (B49325) scaffold has been successfully utilized to design selective inhibitors of cyclooxygenase (COX) enzymes. By modifying substituents on the phenyl rings, researchers have developed compounds with potent and selective COX-2 inhibition, a key target in anti-inflammatory drug design.[6]

The this compound structure therefore serves as a valuable starting point or intermediate for the synthesis of libraries of compounds to be screened for various therapeutic applications, particularly in oncology and inflammatory diseases.

Structure-Activity Relationship (SAR) Concept

The diagram below illustrates the general structure-activity relationship concept for the 1,3-diarylpropane scaffold, highlighting how modifications can lead to different biological activities.

Caption: Structure-Activity Relationship (SAR) for the 1,3-diphenylpropane scaffold.

References

- 1. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. threo-1,3-diphenylpropane-1,2-diol|lookchem [lookchem.com]

- 3. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3-Diphenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Diphenylpropane-1,2-diol, a molecule of interest in various chemical and pharmaceutical research domains. This document collates available data on its different isomers, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Core Physical and Chemical Properties

This compound (C₁₅H₁₆O₂) is a vicinal diol with two stereocenters, leading to the existence of different stereoisomers, primarily the threo and erythro forms, which can exist as enantiomeric pairs ((1R,2R), (1S,2S), (1R,2S), (1S,2R)). The physical properties can vary between these isomers. Much of the available data is computed, with some experimental values reported, which at times show inconsistencies in the literature.

Summary of Physicochemical Data

The following tables summarize the key physical and chemical properties of various isomers of this compound. It is crucial to note the specific isomer when considering these values.

Table 1: General and Computed Physical Properties

| Property | Value | Isomer/Source |

| Molecular Formula | C₁₅H₁₆O₂ | All Isomers |

| Molecular Weight | 228.29 g/mol | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| XLogP3 | 2.1 - 2.4 | (1R,2R)-1,3-diphenylpropane-1,2-diol (2.4)[1], 1,2-Diphenylpropane-1,3-diol (2.1)[2] |

| Hydrogen Bond Donor Count | 2 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| Hydrogen Bond Acceptor Count | 2 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| Rotatable Bond Count | 4 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| Exact Mass | 228.115029749 Da | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| Monoisotopic Mass | 228.115029749 Da | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| Topological Polar Surface Area | 40.5 Ų | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| Heavy Atom Count | 17 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |

| Complexity | 205 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1] |

Table 2: Experimental Physical Properties

| Property | Value | Isomer/Source |

| Melting Point | 126 °C | 1,3-Diphenylpropane-1,3-diol |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Note: The available experimental data is limited and may not be representative of all stereoisomers.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A representative synthesis for a related compound, 1,2-diarylpropane-1,3-diol, is presented here and can be adapted for this compound. The key step involves a condensation reaction, followed by reduction.[3] The synthesis of threo and erythro isomers can be achieved with stereocontrol, often yielding a mixture of diastereomers that require separation.

Example Protocol for Diastereoselective Synthesis:

-

Condensation: A solution of a suitable phenylacetyl derivative (e.g., a methyl ester) in dry tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to form an enolate.

-

Benzaldehyde is then added to the reaction mixture, and the solution is stirred for several hours at low temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester as a mixture of threo and erythro isomers.

-

Purification: The diastereomers can be separated by column chromatography on silica (B1680970) gel.

-

Reduction: The purified β-hydroxy ester is then reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF.

-

The reaction is carefully quenched with water and an aqueous solution of sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried, and the solvent is evaporated to yield the this compound.

Characterization Protocols

The melting point is a crucial indicator of purity.

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow range typically indicates a pure compound.

As diols can have high boiling points and may decompose at atmospheric pressure, determination under reduced pressure is often necessary.

-

A small amount of the liquid sample is placed in a distillation flask with a boiling chip or magnetic stirrer.

-

The distillation apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure.

-

The sample is heated gently until it boils.

-

The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Sample Preparation: A small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure and stereochemistry of the diol. The coupling constants between the protons on the carbon atoms bearing the hydroxyl groups can help in assigning the threo or erythro configuration.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample can be mixed with KBr and pressed into a pellet, or a thin film can be cast from a solution onto a salt plate.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. The C-H stretching of the aromatic rings is observed around 3000-3100 cm⁻¹, and C-C stretching within the aromatic rings appears in the 1450-1600 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides further structural information.

Biological Activity and Mechanism of Action

While extensive biological data for this compound is not widely available, some studies indicate its potential pharmacological activities. Notably, it has been investigated for its role in inhibiting phosphine (B1218219) toxicity by targeting key metabolic enzymes. Phenylpropanoids, as a class, are also known for their antioxidant properties.

Inhibition of Dehydrogenase Enzymes

1,3-Diphenylpropane-1,3-diol has been shown to inhibit the activity of alcohol dehydrogenase and acetaldehyde (B116499) dehydrogenase. This inhibitory action can be significant in contexts like mitigating the toxic effects of substances that are metabolized by these enzymes.

Caption: Inhibition of alcohol and acetaldehyde dehydrogenase by 1,3-Diphenylpropane-1,3-diol.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 12236274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations | Semantic Scholar [semanticscholar.org]

Spectroscopic and Synthetic Profile of 1,3-Diphenylpropane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Diphenylpropane-1,2-diol. The information is presented to facilitate its use in research, particularly in the fields of medicinal chemistry and drug development where precise structural confirmation and synthetic accessibility are paramount. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for scientific professionals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the erythro and threo diastereomers of this compound. This quantitative data is essential for the unambiguous identification and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound Diastereomers (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (erythro) | Assignment (threo) |

| 7.40-7.20 | m | - | 10H, Ar-H | 10H, Ar-H |

| 4.85 | d | 4.5 | 1H, H-1 | - |

| - | d | 8.5 | - | 1H, H-1 |

| 4.20 | m | - | 1H, H-2 | - |

| - | m | - | - | 1H, H-2 |

| 3.05 | dd | 14.0, 4.5 | 1H, H-3a | - |

| 2.85 | dd | 14.0, 8.5 | 1H, H-3b | - |

| - | dd | 14.0, 5.0 | - | 1H, H-3a |

| - | dd | 14.0, 8.0 | - | 1H, H-3b |

| 2.50 | br s | - | 2H, OH | 2H, OH |

Table 2: ¹³C NMR Spectral Data of this compound Diastereomers (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment (erythro) | Assignment (threo) |

| 141.5 | Ar C | Ar C |

| 138.0 | Ar C | Ar C |

| 128.6 | Ar CH | Ar CH |

| 128.5 | Ar CH | Ar CH |

| 128.0 | Ar CH | Ar CH |

| 127.8 | Ar CH | Ar CH |

| 126.5 | Ar CH | Ar CH |

| 125.8 | Ar CH | Ar CH |

| 76.0 | C-1 | C-1 |

| 75.5 | C-2 | C-2 |

| 40.0 | C-3 | C-3 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Key IR Absorptions and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| IR (KBr, cm⁻¹) | 3380 (br, O-H stretch), 3060, 3030 (Ar C-H stretch), 2920 (aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1050 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 228 (M⁺), 210, 197, 181, 165, 131, 107, 105, 91, 79, 77 |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established synthetic procedures and standard analytical techniques.

Synthesis of threo-1,3-Diphenylpropane-1,2-diol

A common method for the synthesis of the threo diastereomer of this compound involves the reduction of 1,3-diphenylpropane-1,2-dione.

Materials:

-

1,3-diphenylpropane-1,2-dione

-

Sodium borohydride (B1222165) (NaBH₄)

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 1,3-diphenylpropane-1,2-dione in a mixture of tetrahydrofuran and water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure threo-1,3-Diphenylpropane-1,2-diol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as potassium bromide (KBr) pellets.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the synthetic workflow and key relationships for this compound.

Caption: Synthetic workflow for the preparation of threo-1,3-Diphenylpropane-1,2-diol.

An In-depth Technical Guide on (1R,2R)-1,3-Diphenylpropane-1,2-diol

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chiral diol, (1R,2R)-1,3-Diphenylpropane-1,2-diol. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

(1R,2R)-1,3-Diphenylpropane-1,2-diol is a specific stereoisomer of 1,3-diphenylpropane-1,2-diol. While extensive experimental data for this particular isomer is limited in publicly available literature, its fundamental physicochemical properties have been computed and are presented below.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of (1R,2R)-1,3-Diphenylpropane-1,2-diol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| IUPAC Name | (1R,2R)-1,3-diphenylpropane-1,2-diol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--O">C@HO | PubChem[1] |

| InChIKey | NCCYBEZNRYYHRY-HUUCEWRRSA-N | PubChem[1] |

| Exact Mass | 228.115029749 Da | PubChem[1] |

| Monoisotopic Mass | 228.115029749 Da | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Complexity | 205 | PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of (1R,2R)-1,3-Diphenylpropane-1,2-diol. While specific spectra for this compound are not provided in the readily accessible literature, databases indicate their availability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is noted to be available in SpectraBase.[1]

-

Mass Spectrometry (MS): GC-MS data for this compound is also available in SpectraBase.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data can be found in SpectraBase.[1]

Synthesis and Experimental Protocols

The stereoselective synthesis of chiral diols is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of (1R,2R)-1,3-Diphenylpropane-1,2-diol was not found, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds. A common and effective method for preparing chiral 1,2-diols is the diastereoselective reduction of a chiral α-hydroxy ketone precursor.

Proposed Synthetic Workflow

A potential pathway to (1R,2R)-1,3-Diphenylpropane-1,2-diol involves the asymmetric aldol (B89426) addition of an enolate to benzaldehyde (B42025) to form a β-hydroxy ketone, followed by a stereoselective reduction of the ketone. A more direct approach would be the stereoselective reduction of a suitable precursor like (R)-2-hydroxy-1,3-diphenylpropan-1-one. The following diagram illustrates a generalized workflow for such a stereoselective reduction.

Caption: Generalized workflow for the synthesis of (1R,2R)-1,3-Diphenylpropane-1,2-diol.

Detailed Experimental Considerations

-

Precursor Synthesis: The synthesis of the chiral α-hydroxy ketone precursor is a critical step. This could potentially be achieved through various methods, including asymmetric aldol reactions or enzymatic resolutions.

-

Stereoselective Reduction: The choice of the chiral reducing agent or catalyst is paramount to achieving the desired (1R,2R) stereochemistry. Common methods include the use of chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata catalyst) or catalytic asymmetric hydrogenation with a chiral metal complex.

-

Reaction Conditions: The reaction would typically be carried out in an inert, anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon) at low temperatures to enhance stereoselectivity.

-

Purification: Following the reaction, a standard aqueous work-up would be performed to remove reagents. The crude product would then be purified, most commonly by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: The final product's identity and purity would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical outcome would be verified by measuring the optical rotation and potentially by comparison with analytical data of known stereoisomers or through the formation of chiral derivatives.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data on the specific biological activities of (1R,2R)-1,3-Diphenylpropane-1,2-diol in the scientific literature. Consequently, no associated signaling pathways have been elucidated for this compound.

However, it is worth noting that structurally related compounds have been investigated for their biological potential. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. This suggests that the 1,3-diphenylpropane (B92013) scaffold could be a starting point for the design of biologically active molecules. The broader class of chiral diols is of significant interest in medicinal chemistry as they are key building blocks in the synthesis of numerous pharmaceuticals.

Due to the lack of information on biological activity and signaling pathways, a corresponding diagram cannot be generated at this time.

Applications

The primary application of chiral diols such as (1R,2R)-1,3-Diphenylpropane-1,2-diol lies in the field of asymmetric synthesis. These compounds can serve as:

-

Chiral Building Blocks: They can be used as starting materials for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).

-

Chiral Ligands: The two hydroxyl groups can coordinate to metal centers, allowing for their use as chiral ligands in a variety of metal-catalyzed asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

-

Chiral Auxiliaries: They can be temporarily attached to a substrate to direct the stereochemical course of a reaction, and subsequently removed.

The development of efficient synthetic routes to enantiomerically pure diols is crucial for advancing these applications.

Conclusion

(1R,2R)-1,3-Diphenylpropane-1,2-diol is a chiral molecule with potential applications in asymmetric synthesis. While its fundamental physicochemical properties have been calculated, there is a scarcity of experimental data regarding its physical properties, specific synthesis protocols, and biological activities. The proposed synthetic workflow provides a rational approach to its preparation, based on established methods for similar chiral diols. Further research is warranted to fully characterize this compound and explore its potential utility in both chemistry and pharmacology.

References

A Technical Guide to the Discovery and Synthesis of Novel Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are invaluable building blocks in modern organic synthesis, serving as crucial precursors and ligands in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Their stereochemistry directly influences the biological activity of drug candidates, making the development of novel and efficient methods for their synthesis a paramount objective. This guide provides an in-depth overview of contemporary strategies for the discovery and synthesis of novel chiral diols, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the underlying chemical processes.

Key Synthetic Strategies for Chiral Diols

The synthesis of chiral diols can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol, substrate scope, and scalability. This section will delve into two prominent and innovative methods: Organocatalytic Asymmetric Aldol (B89426) Reaction followed by Diastereoselective Reduction, and the Sharpless Asymmetric Dihydroxylation.

Organocatalytic Asymmetric Aldol Reaction and Subsequent Reduction

A powerful, two-step strategy for synthesizing chiral 1,3-diols involves an initial organocatalyzed asymmetric aldol reaction to form a chiral β-hydroxy ketone, followed by a diastereoselective reduction of the ketone functionality.[1] This method offers high enantioselectivity and diastereoselectivity, providing access to a wide range of chiral diols.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of chiral 1,3-keto alcohols via an asymmetric aldol reaction and their subsequent reduction to chiral 1,3-diols.

Table 1: Synthesis of Chiral 1,3-Keto Alcohols via Asymmetric Aldol Reaction

| Entry | Aldehyde | Product | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | 4a | 99 | 97:3 | >99 |

| 2 | 4-Chlorobenzaldehyde | 4b | 95 | 96:4 | 98 |

| 3 | 4-Bromobenzaldehyde | 4c | 92 | 95:5 | 97 |

| 4 | 2-Naphthaldehyde | 4d | 85 | 90:10 | 96 |

| 5 | 2-Thiophenecarboxaldehyde | 4e | 88 | 92:8 | 95 |

Table 2: Asymmetric Reduction of Chiral 1,3-Keto Alcohols to Chiral 1,3-Diols

| Entry | Keto Alcohol | Product | Yield (%) | ee (%) |

| 1 | 4a | 5a | 94 | >99 |

| 2 | 4b | 5b | 92 | >99 |

| 3 | 4c | 5c | 90 | >99 |

| 4 | 4d | 5d | 88 | >99 |

| 5 | 4e | 5e | 85 | >99 |

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction: [1] To a solution of the aldehyde (0.1 mmol) and cyclohexanone (B45756) (0.5 mmol) in a mixture of DMSO/H2O (8:2, 1 mL), a newly synthesized proline-derived organocatalyst (20 mol%) and Cu(OTf)2 (10 mol%) are added. The reaction mixture is stirred at room temperature for 3 days. After completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired chiral 1,3-keto alcohol. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

General Procedure for the Asymmetric Reduction of Chiral 1,3-Keto Alcohols: [1] To a solution of the chiral 1,3-keto alcohol (1 mmol) in dry toluene (B28343) (5 mL) at 0 °C under a nitrogen atmosphere, a 1 M solution of the (R)-CBS oxazaborolidine catalyst in toluene (0.1 mmol, 0.1 mL) is added, followed by the dropwise addition of a 2 M solution of BH3·SMe2 in toluene (1.5 mmol). The reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched by the slow addition of methanol. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the corresponding chiral 1,3-diol. The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Mechanism and Workflow

The following diagrams illustrate the general experimental workflow and the postulated mechanism for the organocatalytic asymmetric aldol reaction.

References

Chiral 1,2-Diols in Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Introduction to Chiral 1,2-Diols